7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C
CAS No.: 160291-54-3
Cat. No.: VC20928679
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160291-54-3 |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 7-(diethylamino)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-3-23(4-2)15-7-6-14-12-16(21(28)29-17(14)13-15)20(27)22-10-5-11-24-18(25)8-9-19(24)26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,27) |
| Standard InChI Key | PHFIKYNYJRZPND-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC3=O |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC3=O |
Introduction
[Introduction to 7-Diethylamino-3-N-(3-Maleimidopropyl)C
The compound 7-Diethylamino-3-[N-(3-Maleimidopropyl)C, with the CAS number 160291-54-3, is a complex organic molecule featuring a maleimide group attached to a diethylamino-substituted core. This structure suggests potential applications in bioconjugation and chemical synthesis due to the reactivity of the maleimide moiety, which can form stable thioether bonds with thiols.
Synthesis and Applications
While specific synthesis methods for 7-Diethylamino-3-[N-(3-Maleimidopropyl)C are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving the formation of the maleimide group and its attachment to the diethylamino core. The maleimide group is highly reactive towards thiol-containing molecules, making it useful for conjugating proteins, peptides, or other molecules in biological systems.
Potential Applications
-
Bioconjugation: The maleimide group can be used to form covalent bonds with cysteine residues in proteins, making this compound useful for protein labeling or cross-linking studies.
-
Chemical Synthesis: As a building block, it can be used to synthesize more complex molecules by exploiting the reactivity of the maleimide group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume